8-Methylisoquinolin-4-amine
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Overview
Description
8-Methylisoquinolin-4-amine is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The compound’s structure consists of an isoquinoline ring with a methyl group at the 8th position and an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to facilitate the cyclization process. The use of palladium, copper, and ruthenium catalysts has been reported to yield high purity products with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions: 8-Methylisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolinones.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Silver catalysts and acetylenedicarboxylate derivatives are commonly used.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Isoquinolinones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines.
Scientific Research Applications
8-Methylisoquinolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylisoquinolin-4-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the amine group allows it to form hydrogen bonds and interact with biological macromolecules . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
8-Aminoquinoline: Similar in structure but with an amino group at the 8th position instead of a methyl group.
1-Methylisoquinolin-4-amine: Similar but with the methyl group at the 1st position.
Quinolin-8-amine: An isomer with the amine group at the 8th position.
Uniqueness: 8-Methylisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
8-methylisoquinolin-4-amine |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,11H2,1H3 |
InChI Key |
QSOCQXFOZYRZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=C(C2=CC=C1)N |
Origin of Product |
United States |
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